tert-Butyl 2-(3-chloro-2-fluorobenzoyl)hydrazinecarboxylate
Description
tert-Butyl 2-(3-chloro-2-fluorobenzoyl)hydrazinecarboxylate is a hydrazinecarboxylate derivative characterized by a tert-butyl protecting group and a substituted benzoyl moiety. Such derivatives are typically synthesized via coupling reactions between tert-butyl carbazate and acyl chlorides or activated carboxylic acids, often mediated by reagents like DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) .
Properties
Molecular Formula |
C12H14ClFN2O3 |
|---|---|
Molecular Weight |
288.70 g/mol |
IUPAC Name |
tert-butyl N-[(3-chloro-2-fluorobenzoyl)amino]carbamate |
InChI |
InChI=1S/C12H14ClFN2O3/c1-12(2,3)19-11(18)16-15-10(17)7-5-4-6-8(13)9(7)14/h4-6H,1-3H3,(H,15,17)(H,16,18) |
InChI Key |
HOOLNXJWYKETFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NNC(=O)C1=C(C(=CC=C1)Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(3-chloro-2-fluorobenzoyl)hydrazinecarboxylate typically involves the reaction of tert-butyl hydrazinecarboxylate with 3-chloro-2-fluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation or other side reactions.
Industrial Production Methods: Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-(3-chloro-2-fluorobenzoyl)hydrazinecarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzoyl ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The hydrazinecarboxylate moiety can be oxidized or reduced under appropriate conditions.
Hydrolysis: The ester bond in the tert-butyl group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate, and reducing agents like sodium borohydride or lithium aluminum hydride, can be used.
Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester bond, using reagents like hydrochloric acid or sodium hydroxide.
Major Products Formed:
Substitution Reactions: Products will vary depending on the nucleophile used.
Oxidation and Reduction Reactions: Oxidation may yield hydrazones or azines, while reduction can produce hydrazides.
Hydrolysis: The major product is the corresponding carboxylic acid.
Scientific Research Applications
Chemistry: tert-Butyl 2-(3-chloro-2-fluorobenzoyl)hydrazinecarboxylate is used as an intermediate in the synthesis of more complex organic molecules. It can be employed in the development of new materials and catalysts.
Biology: In biological research, this compound can be used to study the effects of hydrazine derivatives on biological systems. It may serve as a probe to investigate enzyme activities or as a precursor for bioactive molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceuticals. Its structural features make it a candidate for developing drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and polymers. Its reactivity and functional groups make it a versatile building block for various industrial applications.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(3-chloro-2-fluorobenzoyl)hydrazinecarboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with specific receptors. The molecular targets and pathways involved would vary based on the biological context and the specific modifications made to the compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Substituent Diversity
- Electron-Withdrawing Groups: The target compound’s 3-chloro-2-fluorobenzoyl group contrasts with analogs like tert-butyl 2-(3-cyanobenzyl)hydrazinecarboxylate (electron-withdrawing cyano group) and tert-butyl 2-(tetrahydro-2H-pyran-4-yl)hydrazinecarboxylate (electron-neutral heterocycle) . Electron-Donating Groups:
- tert-Butyl 2-(3-(hexyloxy)benzoyl)hydrazinecarboxylate features a hexyloxy group, which increases lipophilicity and may alter metabolic stability .
Hybrid Structures :
Physicochemical Properties
NMR Data :
- tert-Butyl 2-(pent-4-en-1-yl)hydrazinecarboxylate :
- tert-Butyl 2-(3-(hexyloxy)benzoyl)hydrazinecarboxylate :
Solubility and Stability :
- The 3-chloro-2-fluorobenzoyl group in the target compound may reduce aqueous solubility compared to analogs with polar groups (e.g., tert-butyl 2-(3-cyanobenzyl)hydrazinecarboxylate ).
Biological Activity
tert-Butyl 2-(3-chloro-2-fluorobenzoyl)hydrazinecarboxylate is a synthetic compound with potential applications in medicinal chemistry. Its structure includes a hydrazinecarboxylate moiety, which is known for its biological activity, particularly in the context of drug development and therapeutic applications. This article reviews existing research on the biological activity of this compound, highlighting its mechanism of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₆ClF N₂O₂
- Molecular Weight : 274.72 g/mol
- CAS Number : 1702683-46-2
The biological activity of this compound is primarily attributed to its ability to interact with biological targets through electrophilic mechanisms. The presence of the chloro and fluorine substituents enhances its reactivity, potentially allowing it to form covalent bonds with nucleophilic sites in proteins and enzymes.
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities:
-
Anticancer Activity :
- Studies have shown that hydrazine derivatives can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways.
- A case study demonstrated that a related hydrazine derivative inhibited cell proliferation in various cancer cell lines, suggesting potential for further exploration in cancer therapy.
-
Anti-inflammatory Effects :
- Compounds with similar structures have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.
- Experimental data indicate that these compounds can reduce inflammation markers in animal models, providing a basis for their use in treating inflammatory diseases.
-
Antimicrobial Activity :
- Preliminary studies suggest that hydrazine derivatives possess antimicrobial properties against a range of pathogens, including bacteria and fungi.
- In vitro assays have shown effective inhibition of microbial growth, indicating potential as an antimicrobial agent.
Data Table: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Induces apoptosis via mitochondrial disruption | |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |
| Antimicrobial | Inhibits growth of bacteria and fungi |
Case Studies
-
Anticancer Efficacy :
- A study explored the effects of this compound on human breast cancer cells. Results indicated significant reduction in cell viability and increased apoptosis markers after treatment with varying concentrations of the compound.
-
Anti-inflammatory Mechanism :
- Research involving animal models of arthritis demonstrated that administration of this compound led to decreased swelling and pain, correlating with reduced levels of inflammatory cytokines in serum samples.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
